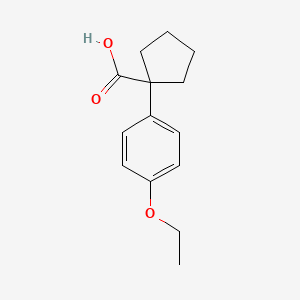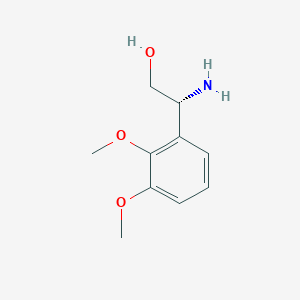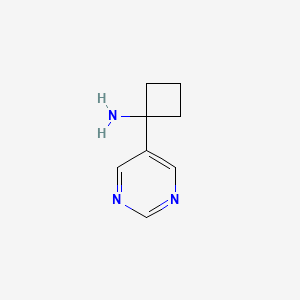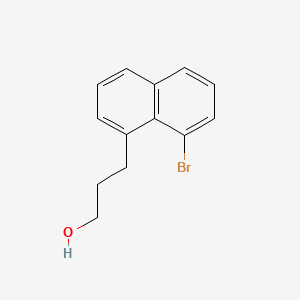![molecular formula C7H7NO B13600252 4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
4-[(2R)-oxiran-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2R)-Oxiran-2-yl]pyridine is a chemical compound with the molecular formula C₇H₇NO It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-oxiran-2-yl]pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the epoxidation of 4-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows: [ \text{4-vinylpyridine} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2R)-Oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-[(2R)-Oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2R)-oxiran-2-yl]pyridine involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The compound may target specific enzymes or receptors, interfering with their normal function.
Comparaison Avec Des Composés Similaires
4-[(2S)-oxiran-2-yl]pyridine: The enantiomer of 4-[(2R)-oxiran-2-yl]pyridine, with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]pyridine: A structural isomer with the epoxide group at the 2-position.
3-[(2R)-oxiran-2-yl]pyridine: Another isomer with the epoxide group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the epoxide group on the pyridine ring can significantly affect the compound’s chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
Clé InChI |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CC=NC=C2 |
SMILES canonique |
C1C(O1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
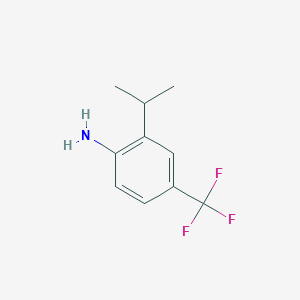
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
